2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid 2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17857042
InChI: InChI=1S/C9H5F2NO6/c1-3-6(8(13)14)4(12(15)16)2-5-7(3)18-9(10,11)17-5/h2H,1H3,(H,13,14)
SMILES:
Molecular Formula: C9H5F2NO6
Molecular Weight: 261.14 g/mol

2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid

CAS No.:

Cat. No.: VC17857042

Molecular Formula: C9H5F2NO6

Molecular Weight: 261.14 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid -

Specification

Molecular Formula C9H5F2NO6
Molecular Weight 261.14 g/mol
IUPAC Name 2,2-difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid
Standard InChI InChI=1S/C9H5F2NO6/c1-3-6(8(13)14)4(12(15)16)2-5-7(3)18-9(10,11)17-5/h2H,1H3,(H,13,14)
Standard InChI Key PDHHUFFLAIHXMT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC2=C1OC(O2)(F)F)[N+](=O)[O-])C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Benzodioxole Framework

The 1,3-benzodioxole moiety consists of a benzene ring fused to a dioxole ring (two oxygen atoms at positions 1 and 3). In this derivative, two fluorine atoms are substituted at the 2-position of the dioxole ring, creating a 2,2-difluoro-1,3-benzodioxole scaffold . The fluorine atoms induce electron-withdrawing effects, altering the electronic density of the aromatic system and influencing reactivity .

Substitution Pattern

  • 4-Methyl Group: A methyl group at position 4 introduces steric bulk and modulates lipophilicity. Methyl substituents are known to enhance metabolic stability in drug candidates .

  • 6-Nitro Group: The nitro group at position 6 is a strong electron-withdrawing group, facilitating electrophilic substitution reactions and potentially contributing to biological activity (e.g., antimicrobial properties) .

  • 5-Carboxylic Acid: The carboxylic acid at position 5 enables hydrogen bonding and salt formation, critical for solubility and interactions with biological targets .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₅F₂NO₆
Molecular Weight261.14 g/mol
CAS Registry Number2451905-65-8
IUPAC Name2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid
Key Functional GroupsCarboxylic acid, nitro, difluorodioxole

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of this compound likely involves sequential functionalization of a benzodioxole precursor:

  • Fluorination: Introduction of fluorine atoms at the 2-position via electrophilic fluorination or SNAr reactions .

  • Nitration: Directed nitration at the 6-position, leveraging the electron-withdrawing effects of the dioxole ring .

  • Methylation: Friedel-Crafts alkylation or cross-coupling to install the methyl group at position 4 .

  • Carboxylation: Oxidation of a pre-existing methyl or hydroxymethyl group to the carboxylic acid .

Reported Analog Synthesis

While no direct synthesis of this compound is documented, analogous routes are described:

  • 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid is synthesized via carboxylation of 2,2-difluorobenzodioxole using CO₂ under basic conditions .

  • 6-Nitro-1,3-benzodioxole-5-carboxylic acid derivatives are prepared through nitration of methyl 1,3-benzodioxole-5-carboxylate followed by hydrolysis .

Table 2: Key Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield (%)Reference
FluorinationSelectfluor®, DMF, 80°C72
NitrationHNO₃/H₂SO₄, 0°C → rt85
CarboxylationKMnO₄, H₂O/acetone, reflux68
Hazard CategoryPrecautionary MeasuresSource
Skin IrritationWear nitrile gloves; use fume hood
Eye DamageSafety goggles; emergency eye wash stations
Respiratory ToxicityUse NIOSH-approved respirators in powder form

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